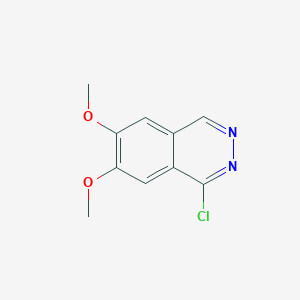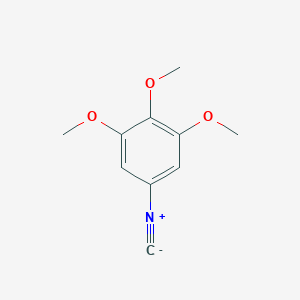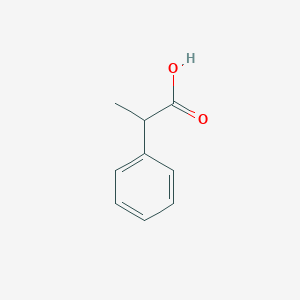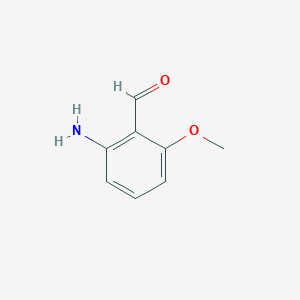
2-Amino-6-methoxybenzaldehyde
概要
説明
2-Amino-6-methoxybenzaldehyde is a chemical compound with the molecular weight of 151.16 . It is used in various scientific studies due to its versatile applications ranging from organic synthesis to medicinal research.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H9NO2/c1-11-8-4-2-3-7 (9)6 (8)5-10/h2-5H,9H2,1H3 . Further structural analysis may require more specific studies or computational modeling .
科学的研究の応用
Antibacterial Activity
2-Amino-6-methoxybenzaldehyde has been used in the synthesis of Schiff bases, which, upon complexation with zinc, have exhibited antibacterial properties. These Zn(II) chelates, characterized by different anions, were tested against pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, demonstrating notable antibacterial capabilities (Chohan, Scozzafava & Supuran, 2003).
Synthesis and Molecular Studies
The compound has been involved in the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole under microwave irradiation and solvent-free conditions. Its molecular structure and vibrational frequencies were extensively studied using ab initio and density functional theory methods, highlighting its potential in molecular science research (Arslan & Algül, 2007).
Antimicrobial and Antiaflatoxigenic Properties
Research on 2-Hydroxy-4-methoxybenzaldehyde (a related compound) has shown that it possesses significant antimicrobial and antiaflatoxigenic properties. These properties were enhanced through Schiff base formation with amino sugar, which resulted in a substantial reduction of aflatoxin B1 production by Aspergillus flavus (Harohally, Cherita, Bhatt & Appaiah, 2017).
Fluorescence Derivatization in Liquid Chromatography
This compound derivatives, specifically 2-amino-5-methoxythiophenol, have been used as fluorogenic reagents for aromatic aldehydes in spectrofluorimetry and liquid chromatography. This application demonstrates the compound's utility in analytical chemistry for the detection of aromatic aldehydes (Nohta et al., 1993).
Peptide Synthesis
4-Methoxybenzaldehyde backbone linker resins, related to this compound, have been developed for solid-phase synthesis of peptides. These linkers show remarkable stability during the synthesis process, indicating the potential of related compounds in peptide synthesis (Gu & Silverman, 2003).
作用機序
Target of Action
It’s known that most drugs exert their effects by binding to cellular receptors . A receptor is a cellular component that drugs bind to, producing a cellular action .
Mode of Action
Generally, drugs interact with their targets, leading to changes in cellular function . This interaction can involve activation or inhibition of the receptor, leading to a cascade of biochemical events .
Biochemical Pathways
The interaction of a drug with its target often affects various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a drug, determining the concentration of the drug at the site of action .
Result of Action
The effects of a drug are usually a result of the changes it induces in cellular function through its interaction with its target .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence a drug’s action .
生化学分析
Biochemical Properties
2-Amino-6-methoxybenzaldehyde plays a crucial role in biochemical reactions, particularly in the formation of Schiff bases. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and this compound serves as a key reactant in these reactions . The compound interacts with enzymes such as aldehyde dehydrogenases and oxidases, which facilitate its conversion into other biologically active molecules. Additionally, it can form complexes with metal ions, influencing the electron distribution in the coordination sphere of the metal and thereby regulating the properties of the resulting compounds .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can disrupt cellular antioxidation systems, making it effective against fungal pathogens by destabilizing cellular redox homeostasis . This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, the compound targets superoxide dismutases and glutathione reductase, leading to oxidative stress and cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form Schiff bases with primary amines, leading to the formation of stable imines that can interact with various biomolecules . The compound also participates in redox reactions, where it can act as a redox cycler, generating reactive oxygen species that cause oxidative damage to cellular components . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, thereby altering gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as protection from light and storage at low temperatures . Over extended periods, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it can induce oxidative stress and alter cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antimicrobial and antioxidant properties . At higher doses, it may cause toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases and oxidases, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels. For example, the compound can affect the pentose phosphate pathway, leading to changes in NADPH production and cellular redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may bind to proteins involved in cellular transport, facilitating its movement across cell membranes and into specific organelles .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its effects on cellular respiration and redox balance . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-amino-6-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZAAZUENSWIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624837 | |
| Record name | 2-Amino-6-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151585-95-4 | |
| Record name | 2-Amino-6-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

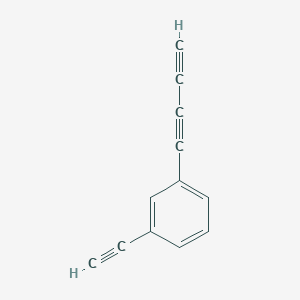
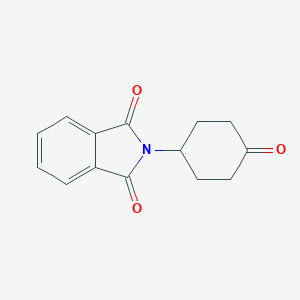
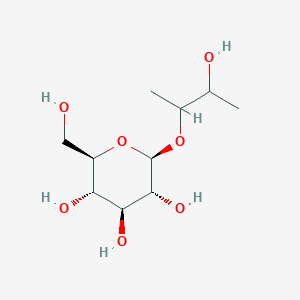

![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B117238.png)
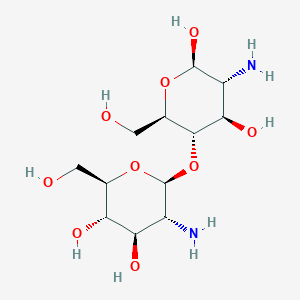
![4-Methyl-7-methylidene-5,6-dihydrocyclopenta[c]pyridine](/img/structure/B117242.png)



